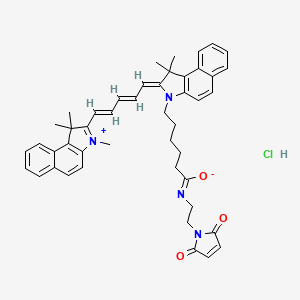

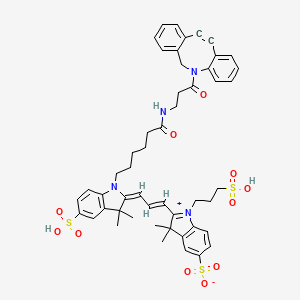

Cy5.5 maleimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cy5.5 maleimide is a bright, near-infrared fluorescent dye that is sulfhydryl-reactive. It is commonly used for labeling proteins or other thiol-containing molecules. This compound is known for its high photostability and water solubility, making it a popular choice for various biological and biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cy5.5 maleimide is synthesized by reacting a cyanine dye with a maleimide group. The typical synthetic route involves the following steps:

Preparation of Cyanine Dye: The cyanine dye is synthesized by condensing two nitrogen-containing heterocycles with a polymethine bridge.

Introduction of Maleimide Group: The cyanine dye is then reacted with maleimide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cy5.5 maleimide primarily undergoes addition reactions with thiol groups. The maleimide group reacts specifically with sulfhydryl groups to form a stable thioether linkage. This reaction is highly selective and occurs under mild conditions (pH 6.5-7.5) .

Common Reagents and Conditions

Reagents: Common reagents include DMSO, DMF, and thiol-containing molecules such as cysteine or glutathione.

Conditions: The reaction is typically carried out at room temperature in a buffer solution with a pH of 6.5-7.5.

Major Products

The major product of the reaction between this compound and a thiol-containing molecule is a thioether-linked conjugate. This product is highly stable and retains the fluorescent properties of the Cy5.5 dye .

Scientific Research Applications

Cy5.5 maleimide has a wide range of applications in scientific research, including:

Bioconjugation: Used for labeling proteins, antibodies, peptides, and nucleic acids.

Biomedical Imaging: Utilized in in vivo imaging of small animals due to its high tissue penetration and low background fluorescence.

Flow Cytometry: Employed in flow cytometry for the detection and quantification of labeled cells and molecules.

Western Blotting: Used in Western blotting for the detection of specific proteins.

Mechanism of Action

The mechanism of action of Cy5.5 maleimide involves the formation of a thioether bond between the maleimide group and a thiol group on the target molecule. This reaction is highly specific and occurs under mild conditions, ensuring that the biological activity of the target molecule is preserved . The fluorescent properties of Cy5.5 allow for the visualization and tracking of the labeled molecule in various biological systems .

Comparison with Similar Compounds

Cy5.5 maleimide is often compared with other near-infrared fluorescent dyes such as Alexa Fluor 680, DyLight 680, and IRDye 680. While these dyes share similar spectral properties, this compound is unique in its high photostability and water solubility . Other similar compounds include:

Cy5 maleimide: Another cyanine dye with similar properties but different spectral characteristics.

Alexa Fluor 680: Known for its high brightness and photostability.

DyLight 680: Offers high fluorescence intensity and stability.

This compound stands out due to its combination of high photostability, water solubility, and near-infrared fluorescence, making it a versatile tool in various scientific applications.

Properties

IUPAC Name |

6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanimidate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H48N4O3.ClH/c1-45(2)38(48(5)36-25-23-32-16-11-13-18-34(32)43(36)45)20-8-6-9-21-39-46(3,4)44-35-19-14-12-17-33(35)24-26-37(44)49(39)30-15-7-10-22-40(51)47-29-31-50-41(52)27-28-42(50)53;/h6,8-9,11-14,16-21,23-28H,7,10,15,22,29-31H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFHENZPAYHJJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=NCCN6C(=O)C=CC6=O)[O-])C=CC7=CC=CC=C75)(C)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=NCCN6C(=O)C=CC6=O)[O-])C=CC7=CC=CC=C75)(C)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H49ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)

![Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B6292484.png)

![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)

![[(2R,3R,4R,5R,6R)-3,4,6-Triacetyloxy-5-(pent-4-ynoylamino)oxan-2-yl]methyl acetate](/img/structure/B6292529.png)